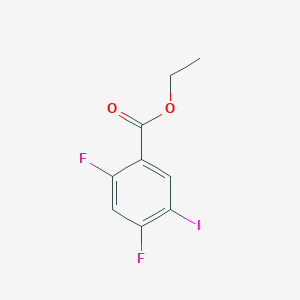

Ethyl 2,4-difluoro-5-iodobenzoate

Description

Significance of Aryl Halides as Strategic Synthetic Substrates

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.meiitk.ac.in They are fundamental substrates in organic synthesis, primarily serving as precursors for a vast array of more complex molecules. iitk.ac.inlibretexts.org Their utility is most prominently showcased in the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. fiveable.mechemistrylearner.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern molecular construction.

The identity of the halogen atom (F, Cl, Br, I) significantly influences the reactivity of the aryl halide. fiveable.me In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine bond makes aryl iodides the most reactive substrates, often allowing for milder reaction conditions. fiveable.me This high reactivity makes them valuable for intricate syntheses where preserving sensitive functional groups is crucial. Beyond cross-coupling, aryl halides can also participate in other important transformations, including nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgchemistrylearner.com Their widespread application is evident in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. iitk.ac.intaylorandfrancis.com

Table 1: General Reactivity of Aryl Halides in Common Reactions

| Reaction Type | General Reactivity Trend | Notes |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Ar-I > Ar-Br > Ar-Cl >> Ar-F | Based on the ease of oxidative addition to the palladium catalyst. |

| Nucleophilic Aromatic Substitution (SNAr) | Ar-F > Ar-Cl > Ar-Br > Ar-I | Driven by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex. stackexchange.com |

Role of Fluorine Substitution in Modulating Aromatic Reactivity and Properties

The introduction of fluorine atoms into an aromatic ring dramatically alters its chemical and physical properties. numberanalytics.com Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com

Conversely, this electron withdrawal activates the ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's powerful inductive effect stabilizes this intermediate, lowering the activation energy and accelerating the reaction. stackexchange.com This is why aryl fluorides are often more reactive in SNAr reactions than other aryl halides, a reversal of the trend seen in cross-coupling. stackexchange.com

Beyond reactivity, fluorine substitution impacts many other molecular attributes. It can enhance thermal stability and resistance to oxidative degradation. numberanalytics.comnih.gov The incorporation of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. nih.govresearchgate.net

Ester Functionality as a Key Chemical Handle and Directing Group in Benzoate (B1203000) Derivatives

The ethyl ester group (-COOEt) in benzoate derivatives like Ethyl 2,4-difluoro-5-iodobenzoate serves multiple functions. Firstly, it is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions. The carbonyl group withdraws electron density from the ring, making substitution less favorable, and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon. chegg.com

Secondly, the ester can act as a chemical handle, allowing for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, such as amide bond formation. More recently, ester groups have been explored as directing groups in C-H activation/functionalization reactions. rsc.org Although ketones are often more effective, esters can direct transition metal catalysts to functionalize a specific C-H bond, typically at the ortho position, providing a powerful tool for regioselective synthesis. nih.gov The presence of an ester can also influence the photophysical properties of a molecule, with some benzoate derivatives exhibiting useful fluorescence. researchgate.netresearchgate.net

Overview of Advanced Research Trajectories Pertaining to Halogenated Fluorobenzoates

The unique combination of functionalities in halogenated fluorobenzoates positions them as key intermediates in several advanced research areas. Their primary application lies in the sequential and site-selective cross-coupling reactions to build up molecular complexity. For instance, the significant difference in reactivity between the iodo- and fluoro-substituents allows for selective coupling at the C-I bond while leaving the C-F bonds intact for subsequent SNAr reactions.

Current research often focuses on developing novel catalytic methods that leverage these substrates. One such area is the synthesis of aryldifluorophosphonates, which are important as non-hydrolyzable phosphate (B84403) mimetics in drug discovery. acs.org Studies have shown that iodobenzoates can be efficiently cross-coupled with zinc-difluorophosphonate reagents in the presence of a copper catalyst. acs.org In some cases, the benzoate ester itself plays a crucial role, acting as a directing group to facilitate the coupling at an adjacent position. acs.orgamazonaws.com The development of methods for the functionalization of polyfluoroarenes is critical for accessing novel fluorinated biaryls and other complex structures used in materials science and medicinal chemistry. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1541937-20-5 1pchem.com |

| Molecular Formula | C₉H₇F₂IO₂ 1pchem.com |

| Molecular Weight | 312.05 g/mol 1pchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-difluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCJNZXYPVDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2,4 Difluoro 5 Iodobenzoate and Analogues

Precursor Synthesis and Derivatization Routes

Synthesis of 2,4-difluoro-5-iodobenzoic Acid

The synthesis of 2,4-difluoro-5-iodobenzoic acid is typically achieved through the electrophilic iodination of 2,4-difluorobenzoic acid. A common method involves the use of an iodinating agent in the presence of an oxidizing agent and a strong acid. For instance, a procedure analogous to the synthesis of 2-chloro-5-iodobenzoic acid can be employed chemicalbook.comwipo.int.

In a representative synthesis, 2,4-difluorobenzoic acid is dissolved in a mixture of acetic acid and sulfuric acid. Iodine and an oxidizing agent, such as ammonium (B1175870) persulfate, are then added to the solution. The reaction mixture is stirred, and the temperature is controlled to ensure the selective formation of the desired product. The reaction proceeds via the in-situ generation of a potent electrophilic iodine species, which then attacks the electron-rich aromatic ring. The product, 2,4-difluoro-5-iodobenzoic acid, can be isolated by pouring the reaction mixture into a cold solution of a reducing agent like sodium thiosulfate (B1220275) to quench any unreacted iodine, followed by filtration and purification by recrystallization chemicalbook.com.

Table 1: Synthesis of 2,4-difluoro-5-iodobenzoic Acid

| Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|

Esterification Protocols for Benzoic Acids

Once 2,4-difluoro-5-iodobenzoic acid is obtained, the next step is its conversion to the corresponding ethyl ester. Two primary methods for this transformation are the Fischer-Speier esterification and the acid halide route.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is refluxed with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid wikipedia.orgorganic-chemistry.org. The use of excess ethanol (B145695) helps to shift the equilibrium towards the formation of the ester. The reaction is reversible, and the removal of water as it is formed can also drive the reaction to completion wikipedia.org. Microwave-assisted Fischer esterification has also been shown to be an effective method, often leading to reduced reaction times and improved yields researchgate.netusm.my.

Acid Halide Route: This method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid halide, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride masterorganicchemistry.comcommonorganicchemistry.com. This reaction is often performed in the presence of a small amount of a catalyst, such as dimethylformamide (DMF). The resulting 2,4-difluoro-5-iodobenzoyl chloride is then reacted with ethanol to form the ethyl ester sciencemadness.orgresearchgate.netrasayanjournal.co.in. This route is generally irreversible and can be advantageous for sterically hindered or less reactive carboxylic acids organic-chemistry.org.

Table 2: Comparison of Esterification Protocols

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Atom economical, uses readily available reagents. wikipedia.org | Reversible reaction, may require excess alcohol or water removal. wikipedia.org |

Regioselective Iodination Strategies of Difluorobenzoates

The regioselectivity of the iodination of 2,4-difluorobenzoic acid is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms and the carboxylic acid group exert competing influences on the position of electrophilic attack.

Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during electrophilic aromatic substitution organicchemistrytutor.comyoutube.comyoutube.com. However, due to its high electronegativity, fluorine is also an inductively deactivating group libretexts.org. The carboxylic acid group is a meta-directing and deactivating group because the carbonyl group withdraws electron density from the ring through resonance organicchemistrytutor.com.

In the case of 2,4-difluorobenzoic acid, the two fluorine atoms at positions 2 and 4 strongly activate the ortho and para positions relative to themselves. The position para to the 2-fluoro substituent and ortho to the 4-fluoro substituent is position 5. The position ortho to the 2-fluoro substituent is position 3, and the position para to the 4-fluoro substituent is position 1 (where the carboxyl group is). The carboxylic acid group at position 1 directs incoming electrophiles to the meta positions, which are positions 3 and 5.

The observed regioselectivity for iodination at the 5-position is a result of the synergistic directing effects of the two fluorine atoms and the carboxylic acid group. The 5-position is activated by both the 2-fluoro (para) and 4-fluoro (ortho) groups, and it is also a meta position relative to the deactivating carboxyl group. This combination of activating and directing effects makes the 5-position the most favorable site for electrophilic attack by the iodine cation.

Considerations for Atom Economy and Efficiency in Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product libretexts.orgrsc.org.

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

For the synthesis of ethyl 2,4-difluoro-5-iodobenzoate, the atom economy of the final esterification step can be compared for the Fischer esterification and the acid halide routes.

Fischer Esterification: C₇H₃F₂IO₂ + C₂H₅OH → C₉H₇F₂IO₂ + H₂O In this case, all atoms from the reactants (excluding the catalyst) are incorporated into the desired product and a by-product (water). Assuming the ester is the only desired product, the atom economy would be less than 100%.

Acid Halide Route: Step 1: C₇H₃F₂IO₂ + SOCl₂ → C₇H₂ClF₂IO + SO₂ + HCl Step 2: C₇H₂ClF₂IO + C₂H₅OH → C₉H₇F₂IO₂ + HCl This route generates significant by-products (SO₂, HCl), resulting in a lower atom economy compared to the ideal Fischer esterification.

Maximizing atom economy is crucial for reducing waste and improving the financial and environmental viability of a chemical process rsc.org.

Green Chemistry Approaches and Sustainable Synthetic Practices for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including this compound, can be made more sustainable by incorporating green chemistry principles nih.govnih.govresearchgate.net.

Greener Iodination Methods: Traditional iodination methods often use harsh reagents and produce significant waste. Greener alternatives focus on the use of less hazardous oxidants and solvents. For example, hydrogen peroxide can be used as a clean oxidant, with water being the only by-product researchgate.net. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and biodegradable solvent has also been explored for aromatic iodination benthamdirect.com. Another approach involves using sodium percarbonate, a stable and eco-friendly oxidant mdpi.com. The use of water as a solvent for iodination reactions is also a highly desirable green alternative eurekaselect.com.

Catalysis: The use of catalysts can improve the efficiency and selectivity of reactions, reducing the need for stoichiometric reagents and minimizing waste jddhs.com. For halogenation reactions, the development of recyclable catalysts is an active area of research.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity jddhs.comresearchgate.net. For esterification, performing the reaction without a solvent or in a more environmentally benign solvent than traditional options is a greener approach.

By implementing these green chemistry strategies, the synthesis of this compound and its analogues can be carried out in a more environmentally responsible and efficient manner.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-difluoro-5-iodobenzoic acid |

| 2,4-difluorobenzoic acid |

| 2-chloro-5-iodobenzoic acid |

| Ethanol |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Thionyl chloride |

| Oxalyl chloride |

| 2,4-difluoro-5-iodobenzoyl chloride |

| Iodine |

| Ammonium persulfate |

| Acetic acid |

| Sodium thiosulfate |

| Hydrogen peroxide |

| Polyethylene glycol (PEG) |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2,4 Difluoro 5 Iodobenzoate

Electrophilic and Nucleophilic Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in Ethyl 2,4-difluoro-5-iodobenzoate is the primary site for many of its characteristic reactions. Aryl iodides are well-established partners in a plethora of cross-coupling reactions, a testament to the C-I bond's susceptibility to oxidative addition with transition metal catalysts. This reactivity stems from the relatively low bond dissociation energy of the C-I bond compared to other aryl-halogen bonds.

The aryl iodide can also serve as a precursor to organometallic reagents through metal-halogen exchange. For example, treatment with organolithium or Grignard reagents can generate a highly reactive aryllithium or arylmagnesium species, which can then be quenched with various electrophiles.

From a nucleophilic reactivity perspective, direct nucleophilic aromatic substitution (SNAr) of the iodide is generally disfavored compared to activated aryl chlorides or fluorides. Iodine is a good leaving group, but the activation of the aromatic ring towards nucleophilic attack is crucial. nih.gov The strong electron-withdrawing fluorine atoms and the ester group do activate the ring, but the position of the iodine atom relative to these groups is key.

Influence of Vicinal and Distal Fluorine Substituents on Aromatic Reactivity and Selectivity

The two fluorine atoms on the benzene (B151609) ring of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions. Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the ring towards electrophilic aromatic substitution. wikipedia.orgpressbooks.pub

The fluorine at the C-2 position (distal to the iodine) and the fluorine at the C-4 position (vicinal to the iodine) work in concert to modulate the electron density of the ring. Their combined -I effect makes the aromatic ring electron-deficient, which can be advantageous for certain reactions, such as those involving nucleophilic attack on the ring or those that proceed through intermediates stabilized by electron-withdrawing groups.

In electrophilic aromatic substitution reactions, the fluorine atoms, despite being deactivating, are ortho, para-directing. pressbooks.pub However, the strong deactivation of the ring means that such reactions would require harsh conditions. The directing effects of all substituents (iodine, two fluorines, and the ester group) would need to be considered to predict the outcome of any potential electrophilic substitution.

The fluorine substituents also play a significant role in the stability and reactivity of any organometallic intermediates formed. The presence of fluorine atoms can influence the rates of transmetalation and reductive elimination in cross-coupling cycles.

Reaction Pathways Involving the Ester Carbonyl Group as a Directing or Participating Moiety

The ethyl ester group (-COOEt) at the C-1 position is not merely a passive spectator in the reactions of this compound. It can actively participate in and direct the course of chemical transformations. The carbonyl group is a meta-director in electrophilic aromatic substitution, further deactivating the ring in conjunction with the fluorine atoms. libretexts.orglibretexts.org

A significant role of the ester group is its ability to act as a directing group in certain metal-catalyzed reactions. For instance, in copper-catalyzed cross-coupling reactions of iodobenzoates with bromozinc-difluorophosphonates, the benzoate (B1203000) ester is believed to play a crucial role in the reaction's efficiency, likely through chelation with the metal center, thereby facilitating the desired transformation. acs.org This directing effect can lead to enhanced reactivity and selectivity compared to analogous substrates lacking the ester functionality.

The ester group itself can undergo a range of reactions typical of carboxylic acid derivatives. These include:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for a different alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, (2,4-difluoro-5-iodophenyl)methanol.

Reaction with Nucleophiles: The carbonyl carbon of the ester is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols after a double addition.

The interplay between the reactions at the aryl iodide moiety and the ester group allows for the synthesis of a diverse range of derivatives. For example, a cross-coupling reaction at the C-I bond could be followed by a transformation of the ester group, or vice versa.

Radical Chemistry Pathways in Transformations of this compound

The C-I bond in this compound is also susceptible to homolytic cleavage, opening up avenues for radical-mediated transformations. Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions.

Aryl radicals can be generated from this compound via single electron transfer (SET) from a suitable reductant, such as a photoexcited catalyst or a strong electron donor. rsc.orgacs.org Upon accepting an electron, the C-I bond can cleave to form an aryl radical and an iodide anion.

This aryl radical can then engage in various downstream reactions. For example, it can be trapped by a radical acceptor or participate in a cascade of reactions leading to more complex products. The electron-deficient nature of the aromatic ring, due to the fluorine and ester substituents, can influence the ease of the initial SET event and the reactivity of the resulting aryl radical.

Halogen atom transfer (XAT) is another important pathway for the generation of aryl radicals from aryl iodides. manchester.ac.uknih.govyoutube.comrsc.orgum.es In an XAT process, a radical species abstracts the iodine atom from this compound to generate the corresponding aryl radical. The efficiency of XAT depends on the bond dissociation energy of the C-I bond and the nature of the radical abstracting the halogen. The presence of electron-withdrawing groups, such as the fluorine atoms and the ester group, can strengthen the C-I bond, potentially making XAT more challenging compared to electron-rich aryl iodides.

Once generated, the aryl radical can participate in various synthetic transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

The aryl radical generated from this compound can be a key intermediate in radical cyclization reactions. rsc.orgnih.govyoutube.com If the molecule is suitably functionalized with an unsaturated moiety (e.g., an alkene or alkyne) at an appropriate position, the aryl radical can add intramolecularly to the multiple bond, leading to the formation of a new ring system. The regioselectivity of such cyclizations is governed by Baldwin's rules.

Furthermore, the radical intermediates can be leveraged in difunctionalization strategies. For example, the aryl radical could add to an alkene, generating a new alkyl radical, which could then be trapped by another reagent, leading to the introduction of two new functional groups across the double bond. The specific substitution pattern of this compound would influence the feasibility and outcome of such complex transformations.

Organometallic Chemistry and Catalytic Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Suzuki-Miyaura Coupling for Biaryl Synthesis with Fluorinated Boronic Acids

A representative transformation would involve the following general conditions:

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| Ethyl 2,4-difluoro-5-iodobenzoate | Fluorinated Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/Water or Dioxane/Water | Ethyl 5-(fluorophenyl)-2,4-difluorobenzoate |

Note: This table represents a general, plausible reaction scheme, as specific documented examples with this exact substrate combination are not prevalent in readily accessible literature.

Heck Coupling Reactions for Olefination and Conjugate Addition

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene. This reaction is instrumental in synthesizing substituted alkenes. This compound, with its reactive C-I bond, is an ideal candidate for Heck couplings, allowing for the introduction of a variety of vinyl groups at the 5-position of the benzene (B151609) ring. This transformation would lead to the formation of fluorinated cinnamic acid derivatives, which are valuable intermediates in organic synthesis.

Detailed research findings for the Heck coupling of this specific substrate are not widely reported, but a typical reaction would be structured as follows:

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene, Ethyl Acrylate) | Pd(OAc)₂ with P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Ethyl 2,4-difluoro-5-(alkenyl)benzoate |

Note: This table illustrates a generalized Heck reaction. Specific experimental data for this substrate is not widely available in published literature.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. infiniumpharmachem.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. infiniumpharmachem.com The process is fundamental for the synthesis of arylalkynes, which are present in many natural products and pharmaceuticals. infiniumpharmachem.cominfiniumpharmachem.com 2,4-Difluoro-5-iodobenzoic acid is mentioned as a suitable intermediate for the preparation of aryl alkynes through Sonogashira coupling reactions. infiniumpharmachem.com

A typical Sonogashira coupling involving the this compound scaffold would proceed under the following general conditions:

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Ethyl 2,4-difluoro-5-(alkynyl)benzoate |

Note: This table outlines a general Sonogashira coupling. While the parent acid is known to be used in such reactions, specific examples detailing the coupling of the ethyl ester are not broadly documented.

Negishi Coupling and Related Zinc-Mediated Processes

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction is highly effective for forming C-C bonds. A notable application involving a derivative of 2,4-difluoro-5-iodobenzoic acid is in the synthesis of the HIV integrase inhibitor, Elvitegravir (GS-9137). portico.org In this synthesis, an iodoquinolone derivative, formed from 2,4-difluoro-5-iodobenzoic acid, undergoes a Negishi coupling with an organozinc reagent. portico.org

The key Negishi coupling step from a patent describing the synthesis is detailed below:

| Reactant A | Reactant B | Catalyst | Solvent | Product | Yield |

| Iodoquinolone derivative (from 2,4-difluoro-5-iodobenzoic acid) | 3-Chloro-2-fluorobenzyl zinc bromide | Pd(PPh₃)₂Cl₂ | THF | 6-(3-Chloro-2-fluorobenzyl)quinolone derivative | Not explicitly stated in the provided abstract portico.org |

This documented use underscores the industrial relevance of this scaffold in complex molecule synthesis via Negishi coupling. portico.orggoogle.com

Buchwald-Hartwig Amination and C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The reaction typically involves a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

While specific examples utilizing this compound are not readily found in general searches, the reaction is broadly applicable to aryl iodides. A representative Buchwald-Hartwig amination would be as follows:

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| This compound | Amine (e.g., Aniline, Morpholine) | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | Ethyl 5-(amino)-2,4-difluorobenzoate |

Note: This table depicts a generalized Buchwald-Hartwig amination. Specific, documented examples with this substrate are not widely available in the general literature.

Phosphorylation Reactions for Aryldifluorophosphonates

Palladium-catalyzed C-P cross-coupling reactions, such as the Hirao reaction, allow for the formation of a carbon-phosphorus bond, typically between an aryl halide and a phosphite (B83602). These reactions are crucial for the synthesis of arylphosphonates, which have applications in medicinal chemistry and materials science. The reaction of an aryl halide with a dialkyl phosphite is a common method for this transformation.

A general scheme for the phosphorylation of this compound is presented below, based on established methods for C-P bond formation.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| This compound | Diethyl phosphite | Pd(OAc)₂ or PdCl₂(dppf) | Et₃N or DIPEA | Toluene or DMSO | Ethyl 5-(diethylphosphonato)-2,4-difluorobenzoate |

Note: This table represents a plausible phosphorylation reaction. Detailed experimental results for this specific substrate are not commonly found in the surveyed literature.

Role of Ligands, Additives, and Solvents in Catalytic Efficiency and Selectivity

The outcome of catalytic cross-coupling reactions is profoundly influenced by the choice of ligands, additives, and solvents. whiterose.ac.ukrsc.org These components can affect catalyst stability, reactivity, and the selectivity of the reaction. whiterose.ac.uknih.gov

Ligands: In transition metal catalysis, particularly with palladium, ligands play a crucial role. rsc.org Sterically bulky dialkylbiarylphosphine ligands, for instance, have been shown to generate highly efficient catalytic systems. nih.gov The electronic and steric properties of ligands are well-understood, allowing for the rational design of new ligands to improve catalyst performance. rsc.org For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative to traditional phosphine ligands, forming strong bonds with the metal center. acs.org The selection of an appropriate ligand can significantly influence the chemoselectivity of coupling reactions involving aryl (pseudo)halides. rsc.org

Additives: Additives can serve multiple functions. In some palladium-catalyzed cross-coupling reactions, the addition of salts like LiCl has been found to be crucial for achieving high yields. organic-chemistry.org Bases are common additives, essential for facilitating steps like transmetalation in the catalytic cycle. In Suzuki-Miyaura couplings, trace amounts of water can be beneficial for efficient transmetalation, especially when a hydroxide (B78521) base is not used. nih.gov

Solvents: The solvent is a critical, though sometimes overlooked, variable that can dictate reaction rates, product selectivity, and yields. whiterose.ac.ukrsc.org The polarity of the solvent is a key factor. researchgate.net For example, in the palladium-catalyzed Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the carbon-chlorine bond, whereas polar aprotic solvents such as acetonitrile or DMF switch the selectivity to the carbon-triflate bond. nih.gov This switch is often attributed to the ability of polar solvents to stabilize charged palladium intermediates. nih.govresearchgate.net However, the relationship is not always straightforward, as some polar solvents may not follow this trend. nih.gov Solvents can also play a direct role in the formation and stabilization of the active catalyst. whiterose.ac.ukrsc.org High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally required for certain reactions like the Ullmann condensation. wikipedia.org

| Parameter | Role in Catalysis | Examples | Reference |

|---|---|---|---|

| Ligands | Influence catalyst stability, reactivity, and selectivity through steric and electronic effects. | Bulky dialkylbiarylphosphines, N-heterocyclic carbenes (NHCs). | rsc.orgnih.govacs.org |

| Additives | Can act as bases, facilitate transmetalation, or stabilize catalytic species. | LiCl, K₂CO₃, Cs₂CO₃, water. | nih.govorganic-chemistry.orgacs.org |

| Solvents | Affect reaction rates, selectivity, and catalyst stability based on polarity and coordinating ability. | THF, Toluene (nonpolar); DMF, Acetonitrile, NMP (polar aprotic). | nih.govrsc.orgwikipedia.org |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions are a cornerstone of organic synthesis, particularly for the formation of bonds involving aryl halides. This compound, with its aryl iodide moiety, is a suitable substrate for these transformations.

The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halide molecules. vedantu.com Traditionally, this reaction requires harsh conditions, such as high temperatures (often above 200°C) and stoichiometric amounts of copper. vedantu.comtestbook.com The reactivity of the aryl halide is crucial, with aryl iodides being the most reactive due to the weaker carbon-iodine bond. vedantu.com

The reaction can be used to synthesize both symmetrical biaryls (from the homocoupling of one type of aryl halide) and unsymmetrical biaryls (from the cross-coupling of two different aryl halides). acs.orgslideshare.net The synthesis of unsymmetrical biaryls relies on differences in reactivity between the two aryl halide substrates. acs.org Modern modifications of the Ullmann reaction have led to milder conditions, often employing soluble copper catalysts with ligands. wikipedia.org The mechanism is thought to involve the formation of an active copper(I) species, which then reacts with the aryl halide. vedantu.com While the exact mechanism is not fully understood, two popular theories involve either the formation of an aryl radical or an organocuprate intermediate. vedantu.comslideshare.net

| Reaction Type | Description | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Symmetric Ullmann Coupling | Homocoupling of a single aryl halide to form a symmetrical biaryl. | Aryl Iodide | Requires copper catalyst; traditionally high temperatures. | vedantu.comtestbook.com |

| Asymmetric Ullmann Coupling | Cross-coupling of two different aryl halides to form an unsymmetrical biaryl. | Two different Aryl Halides | Selectivity depends on the reactivity difference between substrates. | acs.org |

The introduction of a difluoromethyl (CF₂H) group into aromatic molecules is of significant interest due to the unique properties it imparts. Several copper-promoted strategies have been developed for the difluoromethylation of aryl iodides. nih.govacs.org One common approach utilizes trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) as the source of the CF₂H group in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a fluoride (B91410) source like cesium fluoride (CsF). nih.govacs.org

These reactions are often conducted in polar aprotic solvents like NMP and can proceed in high yields with good functional group tolerance. nih.gov The reaction is suitable for electron-neutral, electron-rich, and sterically hindered aryl iodides. nih.gov However, electron-deficient aryl iodides can sometimes lead to side products. nih.govrsc.org Another strategy involves the use of (difluoromethyl)zinc reagents, which can be generated from difluoroiodomethane (B73695) and zinc. acs.orgnih.gov This method can proceed efficiently without the need for additional ligands for the copper catalyst. acs.orgnih.gov The instability of the key intermediate, difluoromethylcopper (CuCF₂H), is a challenge in these reactions, but successful protocols have been developed where its reaction with the aryl iodide is faster than its decomposition. nih.govacs.org

| Difluoromethylating Agent | Copper Source | Additive | Key Characteristics | Reference |

|---|---|---|---|---|

| TMSCF₂H | CuI | CsF | Good for electron-neutral and electron-rich aryl iodides; tolerant of many functional groups. | nih.govacs.org |

| (Difluoromethyl)zinc reagent | Copper catalyst | None (ligand/activator-free) | Efficient process, forms a cuprate (B13416276) intermediate [Cu(CF₂H)₂]⁻. | acs.orgnih.govresearchgate.net |

| Difluoromonochloromethane | Copper catalyst | - | Enables direct conversion of amino esters to chiral difluoromethylated amino acids. | nih.gov |

Directing groups are functional groups within a substrate molecule that can coordinate to a metal catalyst, leading to the selective activation of a nearby C-H bond, typically in the ortho position. nih.gov This strategy allows for highly regioselective functionalization of aromatic rings. A wide variety of directing groups have been developed, including pyridines, amides, and carboxylic acids. nih.govrsc.org

In the context of this compound, the benzoate (B1203000) ester group could potentially act as a directing group in certain metal-catalyzed reactions. While the primary reactive site for cross-coupling is the carbon-iodine bond, the ester functionality could, under specific conditions, direct the functionalization of one of the ortho C-H bonds (at the C-6 position). This type of transformation is well-documented in rhodium and palladium catalysis. nih.govrsc.org In copper catalysis, directing groups are also employed, for example, in the N-chloroamide-directed benzylic C-H difluoromethylation, which proceeds via a radical mechanism. acs.org The ability of the benzoate ester in this compound to act as an effective directing group would depend on the specific catalytic system, including the metal, ligands, and reaction conditions.

Nickel-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Nickel has emerged as an abundant and cost-effective alternative to palladium for catalyzing cross-coupling reactions. acs.org Nickel catalysts are effective in coupling aryl iodides with a variety of partners. nih.govnih.gov For example, nickel can catalyze the cross-coupling of aryl iodides with benzylic acetals to form dialkyl ethers under mild, base-free conditions. nih.gov This reaction tolerates a range of functional groups on the aryl iodide. nih.gov

Nickel is also used in reductive cross-coupling reactions, such as the coupling of aryl iodides with trifluoromethyl oxirane to synthesize 1-trifluoromethyl-2-aryl-ethanol derivatives. acs.orgnih.gov These reactions often involve the reduction of a nickel(II) salt to a catalytically active nickel(0) species by a reducing agent like manganese. acs.org The mechanism typically proceeds through the oxidative addition of the aryl iodide to the nickel(0) center. acs.org Nickel catalysis has also been successfully applied to the arylation at the carbon center of o-carborane (B102288) cages using aryl iodides.

Cross-Coupling Reactions under Photocatalytic Conditions

Visible-light photocatalysis offers a green and sustainable approach to organic synthesis, allowing for reactions to occur under mild conditions. researchgate.netrsc.org This methodology is particularly effective for generating aryl radicals from aryl halides, which can then participate in cross-coupling reactions. researchgate.netdoaj.org

The process typically involves a photocatalyst that, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with the aryl halide. nih.govresearchgate.net This transfer leads to the formation of an aryl radical and a halide anion. nih.govadvanceseng.com This strategy has been used for the cross-coupling of aryl iodides with various partners, including alkenes and hydrazones. nih.govacs.orgnih.gov In some cases, the reaction can proceed without an external photosensitizer, where an electron donor-acceptor (EDA) complex forms between the aryl iodide and another reactant, which is then excited by visible light. nih.govresearchgate.net An advantage of these systems is that the iodide anion generated during the reaction can sometimes act as a reductant to regenerate the photocatalyst, avoiding the need for a sacrificial electron donor. rsc.org

Advanced Functionalization Strategies and Derivatization

Regioselective Functionalization of the Halogenated Aromatic Ring

The halogenated aromatic ring of ethyl 2,4-difluoro-5-iodobenzoate offers distinct reactive centers, primarily the carbon-iodine (C-I) bond and the carbon-hydrogen (C-H) bonds. The differential reactivity of the C-I versus C-F bonds, and the activation of specific C-H bonds, allows for highly regioselective modifications.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly selective for the C-I bond over the more robust C-F bonds. The greater reactivity of aryl iodides compared to aryl fluorides in oxidative addition to palladium(0) is a well-established principle. libretexts.orgorganic-chemistry.org This chemoselectivity allows for the introduction of various substituents at the 5-position without disturbing the fluorine atoms. For instance, in polyhalogenated systems, the order of reactivity in such couplings is generally I > Br > Cl > F. libretexts.org

Furthermore, directed ortho-metalation (DoM) presents a powerful strategy for regioselective functionalization. organic-chemistry.orgwikipedia.org In aromatic compounds, certain functional groups can direct the deprotonation of a specific ortho C-H bond by an organolithium reagent. The fluorine atoms and the ester group in this compound can act as directing groups. Fluorine is known to be a moderate directing group, acidifying the ortho protons and enabling their abstraction. organic-chemistry.org The ester group, after in situ conversion to a more potent directing group like an amide, can also facilitate ortho-lithiation. This strategy allows for the introduction of electrophiles at the C-6 position, adjacent to the ester and one of the fluorine atoms.

The table below summarizes the potential regioselective functionalization sites on the aromatic ring.

| Position | Reactive Bond | Key Functionalization Strategies |

| C5 | C-I | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Heck, Buchwald-Hartwig) |

| C6 | C-H | Directed ortho-metalation (directed by the ester/derived amide and/or fluorine) |

| C3 | C-H | C-H functionalization (directed by fluorine) |

Functional Group Interconversions of the Ester Moiety (beyond hydrolysis)

The ethyl ester group of the title compound can undergo a variety of transformations to introduce new functionalities, extending its synthetic utility beyond simple hydrolysis to the corresponding carboxylic acid.

Reduction to Alcohols and Aldehydes: The ester can be reduced to a primary alcohol, (2,4-difluoro-5-iodophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com For a more controlled reduction to the corresponding aldehyde, 2,4-difluoro-5-iodobenzaldehyde, milder reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures are effective.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of the desired alcohol.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide. This transformation, known as aminolysis, is crucial for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

A summary of these interconversions is presented in the table below.

| Reagent(s) | Product Functional Group |

| LiAlH₄, then H₂O workup | Primary alcohol (-CH₂OH) |

| DIBAL-H, -78 °C, then H₂O workup | Aldehyde (-CHO) |

| R'OH, acid or base catalyst | Different ester (-COOR') |

| NH₃ or R'R''NH | Amide (-CONR'R'') |

Introduction of Complex Substructures via the Aryl Iodide Moiety

The carbon-iodine bond is the most versatile handle for introducing molecular complexity onto the aromatic ring of this compound. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org This reaction is stereoselective, typically affording the trans-alkene, and is widely used to introduce vinyl groups or build more complex olefinic structures.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, is a highly efficient method for synthesizing arylalkynes. libretexts.orgorganic-chemistry.org These products are valuable intermediates for the synthesis of more complex structures, including conjugated polymers and polycyclic aromatic systems.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to a wide range of substituted anilines, which are key intermediates in drug discovery.

The following table outlines these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | C-C (aryl-aryl) | Pd catalyst, base |

| Heck | Alkene (R-CH=CH₂) | C-C (aryl-alkenyl) | Pd catalyst, base |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (aryl-alkynyl) | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (aryl-amine) | Pd catalyst, base, phosphine (B1218219) ligand |

C-H Functionalization Adjacent to the Halogenated Aromatic Core

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.govbohrium.com On the this compound scaffold, the fluorine atoms can direct the metalation and subsequent functionalization of adjacent C-H bonds.

The reactivity of C-H bonds ortho to fluorine substituents in (poly)fluoroarenes with transition metal centers is enhanced compared to other positions. acs.orgnih.gov This is attributed to a combination of electronic and kinetic factors. The C-H bond ortho to a fluorine atom is more acidic, facilitating its cleavage in catalytic cycles that involve a concerted metalation-deprotonation step. Palladium-catalyzed C-H arylation, for example, can be directed by the fluorine atoms to introduce aryl groups at the C-3 or C-6 positions. While the C-6 position is also influenced by the ester group, the C-3 position is primarily activated by the fluorine at C-4.

Research has shown that for 1,3-difluorobenzene, photochemical reactions with rhodium complexes can lead to the formation of all possible C-H activation isomers, but with a preference for the position between the two fluorine atoms (C2), followed by the position ortho to one fluorine (C4/C6), and lastly the position para to one fluorine (C5). nih.govacs.org In the context of this compound, this suggests that the C-H bond at the C-3 position would be a prime target for directed C-H functionalization.

Diversification of Molecular Scaffolds Derived from this compound

The strategic functionalization of this compound provides access to a diverse range of molecular scaffolds with significant potential in various fields.

Synthesis of Quinolone Derivatives: Fluoroquinolones are an important class of antibacterial agents. nih.govresearchgate.netresearchgate.netanjs.edu.iq The scaffold of this compound can serve as a precursor for the synthesis of quinolone ring systems. For example, a Sonogashira coupling at the C-5 position, followed by intramolecular cyclization and further modifications of the ester group, can lead to the construction of novel quinolone analogues. The fluorine atoms are often crucial for the biological activity of these compounds.

Synthesis of Benzothiazine and Benzothiazole Derivatives: Halogen-substituted aromatic compounds are key starting materials for the synthesis of various heterocyclic systems, including benzothiazines and benzothiazoles, which exhibit a range of biological activities. nih.gov For instance, the aryl iodide can be displaced by a sulfur nucleophile, and subsequent intramolecular reactions can be designed to form the thiazine (B8601807) or thiazole (B1198619) ring.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Through sequential cross-coupling reactions, the scaffold can be extended to form large, planar polycyclic aromatic hydrocarbons. capes.gov.brnih.gov For example, a Suzuki coupling to form a biaryl system, followed by an intramolecular Heck reaction or other cyclization methods, can be employed to build up the polycyclic framework. These extended π-systems are of interest for applications in organic electronics.

High Resolution Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Ethyl 2,4-difluoro-5-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

¹H NMR spectroscopy would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the benzene (B151609) ring.

Aliphatic Protons: The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The chemical shifts of these signals would be influenced by the adjacent oxygen atom of the ester group.

Aromatic Protons: The aromatic region of the spectrum would reveal signals for the two protons on the difluoro-iodinated benzene ring. The chemical shifts and coupling patterns of these protons would be significantly affected by the through-space and through-bond interactions with the adjacent fluorine and iodine atoms.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the spectrum.

Carbonyl Carbon: A signal in the downfield region (typically around 160-170 ppm) would correspond to the carbonyl carbon of the ester group.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region of the spectrum. The chemical shifts would be influenced by the attached substituents (fluorine, iodine, and the ethyl ester group). The carbons directly bonded to the electronegative fluorine atoms would show characteristic splitting patterns due to carbon-fluorine coupling.

Aliphatic Carbons: The two carbons of the ethyl group would be observed in the upfield region of the spectrum.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments and Coupling Patterns

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4 on the benzene ring. The chemical shifts and the coupling constants between the fluorine atoms (³JFF) and between the fluorine and adjacent protons (³JHF and ⁴JHF) would provide definitive information about their relative positions.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent. The spectrum would also feature bands related to C-F stretching, C-H stretching and bending of the aromatic and aliphatic groups, and vibrations of the benzene ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations and C-I stretching vibrations, which are often weak in FT-IR, may be more intense in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. For this compound (C₉H₇F₂IO₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 312.052 g/mol . 1pchem.com This precise mass measurement would unequivocally confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound could be grown, this technique would provide the most definitive structural information. The resulting crystal structure would reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering an unambiguous confirmation of the molecular geometry.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS) for Purity Assessment and Reaction Monitoring

The purity and reaction progress of this compound, a key intermediate in various synthetic pathways, can be meticulously monitored and assessed using advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical tools that provide detailed information on the composition of a sample, enabling the identification and quantification of the target compound, impurities, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. innovatechlabs.com The technique separates compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. innovatechlabs.com For aromatic esters, GC-MS provides excellent resolution and sensitivity. nih.gov

Purity Assessment:

To assess the purity of a sample of this compound, a dilute solution of the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, is injected into the GC-MS system. tdi-bi.com The resulting chromatogram will show a major peak corresponding to the target compound, with the retention time being a characteristic feature. The purity is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram. Any impurities, such as starting materials (e.g., 2,4-difluorobenzoic acid), residual solvents, or byproducts from the synthesis, will appear as separate peaks with different retention times. The mass spectrometer then provides mass spectra for each peak, allowing for the structural elucidation and identification of these components based on their fragmentation patterns.

A typical GC-MS method for the analysis of a compound like this compound would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) and a temperature program that ramps from a lower temperature to a higher one to ensure the elution of all components. nih.govtdi-bi.com

Hypothetical GC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Area (%) |

| 12.5 | This compound | 326 | 298, 281, 171, 143 | 99.5 |

| 8.2 | 2,4-difluorobenzoic acid | 158 | 141, 113 | 0.3 |

| 10.1 | Ethyl 2,4-difluorobenzoate | 186 | 158, 141, 113 | 0.2 |

Reaction Monitoring:

GC-MS is also invaluable for monitoring the progress of the synthesis of this compound. For instance, in a reaction involving the iodination of Ethyl 2,4-difluorobenzoate, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This allows for the tracking of the disappearance of the starting material (Ethyl 2,4-difluorobenzoate) and the appearance of the desired product (this compound). The relative peak areas of the starting material and product in the chromatograms provide a semi-quantitative measure of the reaction's conversion over time, helping to determine the optimal reaction time and conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, or for reactions conducted in polar solvents, HPLC-MS is the preferred analytical technique. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The use of a mass spectrometer as a detector provides high selectivity and sensitivity.

Purity Assessment:

In the context of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. sigmaaldrich.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

The purity of this compound is determined from the HPLC chromatogram by comparing the area of the main peak with the total area of all detected peaks. The coupled mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming the identity of the main peak and aiding in the identification of any impurities.

Hypothetical HPLC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Compound Name | [M+H]⁺ (m/z) | Purity (%) |

| 7.8 | This compound | 327 | 99.6 |

| 3.5 | 2,4-difluoro-5-iodobenzoic acid | 301 | 0.25 |

| 2.1 | 2,4-difluorobenzoic acid | 159 | 0.15 |

Reaction Monitoring:

Similar to GC-MS, HPLC-MS is an excellent tool for reaction monitoring. By analyzing aliquots of the reaction mixture over time, the consumption of reactants and the formation of products and byproducts can be tracked. This real-time information is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound. The quantitative capabilities of HPLC-MS, often using an internal standard, can provide accurate data on the concentration of each species in the reaction mixture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are a cornerstone in the theoretical investigation of ethyl 2,4-difluoro-5-iodobenzoate, offering a detailed picture of its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energy Landscapes

The electronic structure is also elucidated through DFT, revealing how electrons are distributed within the molecule. This is crucial for understanding the influence of the electron-withdrawing fluorine and iodine atoms and the ethyl ester group on the aromatic ring. Furthermore, DFT can map out the potential energy surface, identifying transition states and reaction pathways, which are essential for predicting the compound's reactivity in various chemical transformations.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Lengths | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| O-C (ethyl) Bond Length | ~1.45 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C-I Bond Angle | ~120° |

| C-C-F Bond Angles | ~119-121° |

| Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used. |

Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MESP) analysis is a powerful method for visualizing the charge distribution on the surface of this compound and predicting its reactive behavior. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is likely to be localized on the iodine atom and the π-system of the benzene (B151609) ring, indicating that these are the primary sites for electron donation in reactions with electrophiles. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, particularly near the electron-withdrawing fluorine atoms, making these the most probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Conceptual Data from HOMO-LUMO Analysis

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy suggests stronger electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within this compound. It partitions the complex molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting the spectroscopic properties of molecules like this compound, which can be invaluable for its characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the interpretation of experimental NMR spectra. These calculations are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computed electronic structure.

Similarly, the prediction of vibrational frequencies through computational methods helps in assigning the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms in the molecule, and the calculated frequencies can be correlated with experimental data to confirm the molecular structure and identify characteristic functional groups.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Calculations

For even greater accuracy in electronic structure calculations, ab initio and post-Hartree-Fock methods can be employed. These methods are computationally more intensive than DFT but are based on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations and detailed insights into electron correlation effects.

These high-level calculations are particularly useful for benchmarking the results from DFT and for studying systems where electron correlation plays a crucial role, such as in the detailed analysis of non-covalent interactions or the accurate prediction of reaction barriers. While computationally demanding for a molecule of this size, they represent the gold standard for theoretical electronic structure calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules, providing a detailed picture of their conformational landscapes and the influence of the surrounding environment. For this compound, MD simulations can elucidate the preferred orientations of the ethyl ester group relative to the aromatic ring and how these conformations are influenced by different solvents.

The conformational flexibility of this compound is primarily associated with the rotation around the C(aromatic)-C(carbonyl) and O-C(ethyl) single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

The explicit or implicit inclusion of solvent molecules in MD simulations is crucial for understanding how the conformational equilibrium of this compound shifts in different media. Solvents can stabilize or destabilize certain conformations through dipole-dipole interactions, hydrogen bonding, or van der Waals forces. For instance, a polar solvent might favor a more extended conformation to maximize its interaction with the polar ester group, whereas a nonpolar solvent might favor a more compact structure.

A hypothetical study could involve running MD simulations in a series of solvents with varying polarities, such as water, ethanol (B145695), and toluene (B28343). The resulting trajectories would be analyzed to determine the population of different conformers, characterized by the key dihedral angles.

Table 1: Hypothetical Conformational Distribution of this compound in Various Solvents from Molecular Dynamics Simulations

| Dihedral Angle (τ) | Conformer | Population in Toluene (%) | Population in Ethanol (%) | Population in Water (%) |

| C(aromatic)-C(carbonyl)-O-C(ethyl) ≈ 0° | Syn-periplanar | 65 | 45 | 40 |

| C(aromatic)-C(carbonyl)-O-C(ethyl) ≈ 180° | Anti-periplanar | 35 | 55 | 60 |

This table illustrates how the equilibrium between the syn and anti conformations of the ester group might shift in response to solvent polarity. Such computational studies provide valuable insights into the molecule's behavior in different chemical environments, which is essential for predicting its reactivity and interactions in various applications.

Reaction Mechanism Studies and Transition State Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. For this compound, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution or hydrolysis.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the minimum energy path from reactants to products, revealing the structures and energies of all intermediates and transition states along the way.

For example, the hydrolysis of this compound can proceed through either an acid-catalyzed or base-catalyzed mechanism. Computational modeling can be used to compare the activation energies of these two pathways, determining which is more favorable under specific conditions. The calculations would involve locating the transition state for the rate-determining step, which is typically the nucleophilic attack of a water molecule (in the acid-catalyzed pathway) or a hydroxide (B78521) ion (in the base-catalyzed pathway) on the carbonyl carbon.

The elucidation of the transition state structure provides critical information about the geometry and electronic distribution of the molecule at the peak of the energy barrier. This knowledge is fundamental to understanding the factors that control the reaction rate and selectivity.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 18.5 |

| Base-Catalyzed Hydrolysis | OH⁻ | 14.2 |

The hypothetical data in this table suggests that the base-catalyzed hydrolysis of this compound is kinetically more favorable than the acid-catalyzed pathway, a common trend for ester hydrolysis.

Relativistic Effects in Iodine-Containing Organic Molecules

The presence of a heavy element like iodine in this compound necessitates the consideration of relativistic effects in computational studies. For heavy atoms, the inner-shell electrons move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass. This has a cascading effect on the electronic structure of the entire molecule, influencing properties such as bond lengths, bond energies, and, most notably, NMR chemical shifts.

Standard non-relativistic quantum chemical methods, which are based on the Schrödinger equation, are often inadequate for accurately predicting the properties of molecules containing heavy elements. Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. For iodine-containing organic molecules, both can be significant.

Four-component relativistic DFT calculations, which are based on the Dirac equation, are considered the gold standard for accurately modeling these systems. kg.ac.rsconsensus.app These calculations explicitly account for relativistic effects and provide a much more accurate description of the electronic structure compared to non-relativistic methods.

A key area where relativistic effects are prominent is in the calculation of NMR chemical shifts, particularly for the carbon atom directly bonded to the iodine. The large spin-orbit coupling induced by the iodine atom significantly influences the magnetic shielding of the neighboring nuclei. Neglecting these effects can lead to large errors in predicted NMR spectra.

Table 3: Hypothetical Comparison of Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Non-Relativistic (DFT) | Relativistic (Four-Component DFT) |

| C1 (C-COOEt) | 130.2 | 131.5 |

| C2 (C-F) | 162.8 (d, J=255 Hz) | 163.5 (d, J=258 Hz) |

| C3 (C-H) | 115.1 (d, J=22 Hz) | 115.9 (d, J=23 Hz) |

| C4 (C-F) | 160.5 (d, J=260 Hz) | 161.2 (d, J=263 Hz) |

| C5 (C-I) | 92.3 | 85.1 |

| C6 (C-H) | 128.7 (d, J=5 Hz) | 129.4 (d, J=6 Hz) |

| Carbonyl C | 164.5 | 165.0 |

| Methylene (B1212753) C | 62.1 | 62.3 |

| Methyl C | 14.3 | 14.4 |

Note: The values in this table are hypothetical and for illustrative purposes. The coupling constants (J) are shown for the fluorinated carbons.

This hypothetical data illustrates the significant correction that relativistic calculations can provide, especially for the carbon atom directly attached to the iodine (C5), where the difference between the non-relativistic and relativistic values is substantial. This underscores the necessity of employing relativistic methods for the accurate computational study of heavy-element-containing organic compounds like this compound.

Applications in Chemical Synthesis As a Strategic Intermediate

Precursor to Difluorinated Biaryl Compounds via Cross-Coupling

Difluorinated biaryl scaffolds are crucial structural motifs in medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of molecules. Ethyl 2,4-difluoro-5-iodobenzoate is an ideal precursor for these structures, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov

In these reactions, the carbon-iodine bond of this compound is selectively activated by a palladium catalyst. The iodine atom serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle. libretexts.org This palladium intermediate then undergoes transmetallation with an organoboron reagent (like a phenylboronic acid), followed by reductive elimination to form the new carbon-carbon bond, yielding the desired biaryl compound. libretexts.orgnih.gov The reaction is known for its high functional group tolerance and generally mild conditions. nih.gov The use of this specific building block ensures the precise installation of a 2,4-difluorophenyl moiety, which is often challenging to achieve through direct fluorination methods.

The Suzuki-Miyaura coupling is a prominent method for synthesizing biaryl derivatives. nih.gov The general reaction involves a metal-catalyzed reaction between an organoborane and a halide under basic conditions. researchgate.net This method is advantageous due to the use of low-toxicity reagents, mild reaction conditions, and compatibility with numerous functional groups. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst / Base | Product (Difluorinated Biaryl) |

| This compound | Phenylboronic acid | Pd(OH)₂ / K₃PO₄ | Ethyl 5-phenyl-2,4-difluorobenzoate |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 5-(4-methoxyphenyl)-2,4-difluorobenzoate |

| This compound | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Ethyl 5-(3-nitrophenyl)-2,4-difluorobenzoate |

| This compound | Naphthalene-2-boronic acid | Pd(OAc)₂ / K₂CO₃ | Ethyl 5-(naphthalen-2-yl)-2,4-difluorobenzoate |

This table presents representative Suzuki-Miyaura cross-coupling reactions to illustrate the synthesis of difluorinated biaryl compounds.

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. researchgate.net They are significant in materials science for their unique electronic and photophysical properties, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics. This compound provides a strategic entry point for the construction of complex, functionalized PAHs.

The synthesis of PAHs often involves the assembly of smaller aromatic units through sequential bond-forming and cyclization reactions. rsc.org The journey from this compound to a complex PAH can be envisioned as a multi-step process. First, the iodo group is utilized in a cross-coupling reaction (e.g., Suzuki or Sonogashira) to link it to another aromatic or acetylenic partner. This step creates a larger, non-cyclic precursor. Subsequently, the ethyl ester group can be chemically transformed—for instance, through hydrolysis to a carboxylic acid. This newly formed carboxylic acid can then participate in an intramolecular cyclization, such as a Friedel-Crafts acylation, to forge a new ring and create a fused polycyclic system like a substituted fluorenone. The fluorine atoms remain on the scaffold, influencing the electronic properties of the final PAH.

| Step | Reaction Type | Reactants | Product | Purpose |